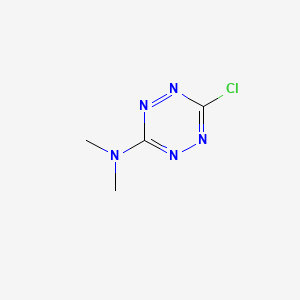
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is a chemical compound with the molecular formula C4H6ClN5. It is a member of the tetrazine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a tetrazine ring, which is a six-membered ring containing four nitrogen atoms and two carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine typically involves the reaction of 6-chloro-1,2,4,5-tetrazine with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-chloro-1,2,4,5-tetrazine and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C.
Procedure: The 6-chloro-1,2,4,5-tetrazine is dissolved in the solvent, and dimethylamine is added dropwise with continuous stirring. The reaction mixture is then allowed to react for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance the efficiency and yield of the process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
化学反应分析
Types of Reactions
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted tetrazines with various functional groups.
Oxidation Reactions: Formation of tetrazine oxides.
Reduction Reactions: Formation of hydrazine derivatives.
科学研究应用
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex tetrazine derivatives.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.
相似化合物的比较
Similar Compounds
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Similar in structure but contains a triazine ring instead of a tetrazine ring.
6-Chloro-1,2,4,5-tetrazine: Lacks the dimethylamine group, making it less reactive in certain substitution reactions.
N,N-Dimethyl-1,2,4,5-tetrazin-3-amine: Similar but without the chlorine atom, affecting its reactivity and applications.
Uniqueness
6-Chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine is unique due to the presence of both the chlorine atom and the dimethylamine group, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various substitution reactions and form stable complexes with biological molecules makes it a valuable compound in research and industry.
属性
CAS 编号 |
106131-62-8 |
|---|---|
分子式 |
C4H6ClN5 |
分子量 |
159.58 g/mol |
IUPAC 名称 |
6-chloro-N,N-dimethyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C4H6ClN5/c1-10(2)4-8-6-3(5)7-9-4/h1-2H3 |
InChI 键 |
PJKDZJSRVGYZDA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NN=C(N=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
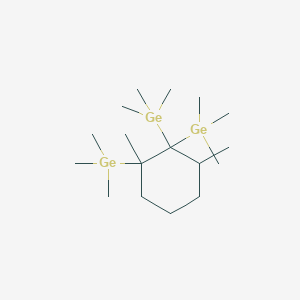

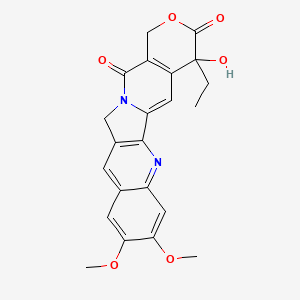
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
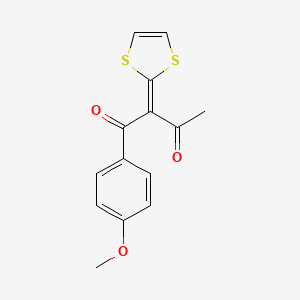
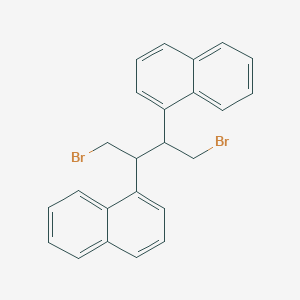
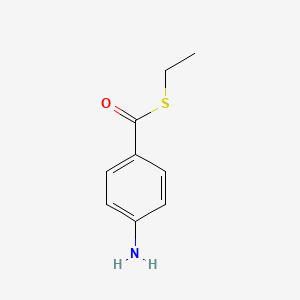
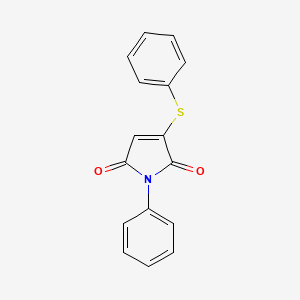
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)

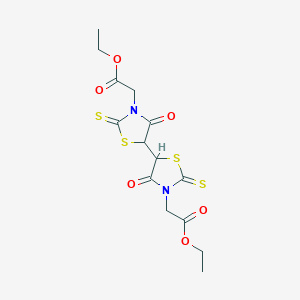

![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
